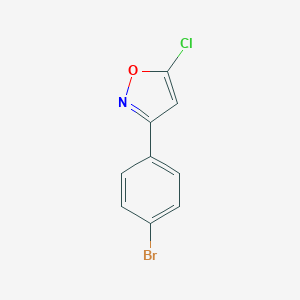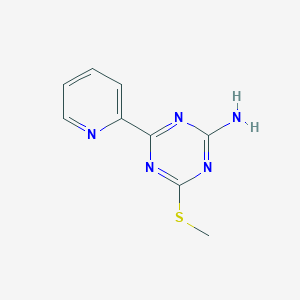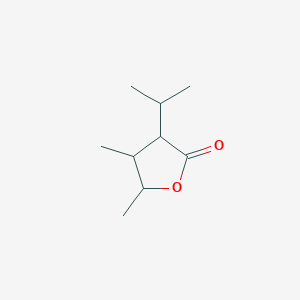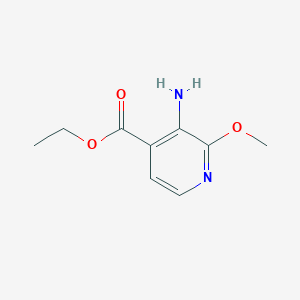![molecular formula C19H16N2O4S B067844 Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate CAS No. 182257-99-4](/img/structure/B67844.png)
Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate is a compound that is formed as a result of an abnormal Barton–Zard reaction . It is derived from the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate under the Barton–Zard pyrrole synthesis conditions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate under the Barton–Zard pyrrole synthesis conditions . This reaction gives ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate rather than the anticipated ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate .Chemical Reactions Analysis
The key chemical reaction involved in the formation of this compound is the Barton–Zard pyrrole synthesis . This reaction involves the use of 3-nitro-N-(phenylsulfonyl)indole and ethyl isocyanoacetate .Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- The compound was obtained through an abnormal Barton–Zard reaction instead of the expected product, demonstrating a novel route in organic synthesis (Pelkey, Chang, & Gribble, 1996).
- A study on the one-step syntheses of pyrrolo[3,4-b]indole and pyrrolo[2,3-b]indole ring systems highlights different reaction pathways for similar compounds (Pelkey, 1997).
X-ray Crystallography :
- The X-ray crystallographic structure of a related compound, a stable, crystalline carbonic anhydride of an N-protected α-amino acid, was determined, indicating applications in structural analysis (Chan, Cooksey, & Crich, 1992).
Derivative Synthesis :
- Various derivatives of 1-(phenylsulfonyl)indole were synthesized, and their crystal structures determined, showing the versatility of the core structure in producing new compounds (Jasinski, Rinderspacher, & Gribble, 2009).
Cycloaddition Reactions :
- Research on regioselective 1,3-dipolar cycloaddition reactions involving similar compounds provided insights into synthesis pathways for pyrrolo[3,4-b]indoles (Gribble, Pelkey, Simon, & Trujillo, 2000).
Chemical Analysis and Synthesis :
- Studies on the preparation of alkyl-substituted indoles and their derivatives, including those with phenylsulfonyl groups, contribute to the field of synthetic organic chemistry (Fuji, Muratake, & Matsume, 1992).
Potential Antiviral Activity :
- The synthesis and antiviral activity of certain indole derivatives, although not directly mentioning Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate, provides context for potential biological applications of similar compounds (Ivashchenko et al., 2014).
Protective Groups in Synthesis :
- The compound's related arylsulfonyl groups have been studied as protective groups for carboxylic acids, indicating its role in synthetic strategies (Alonso, Nájera, & Varea, 2003).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(benzenesulfonyl)-3H-pyrrolo[2,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-2-25-19(22)16-12-15-14-10-6-7-11-17(14)21(18(15)20-16)26(23,24)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAYTRJOISMLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454840 | |
| Record name | AGN-PC-0NFPT3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate | |
CAS RN |
182257-99-4 | |
| Record name | AGN-PC-0NFPT3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



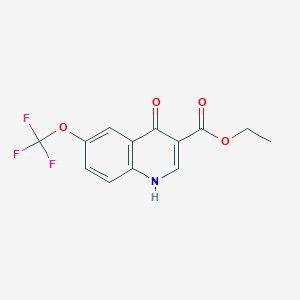
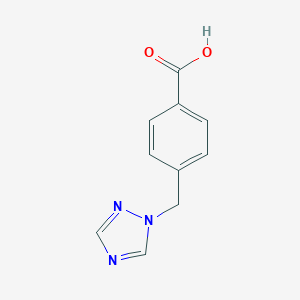
![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)
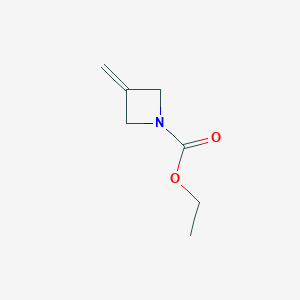
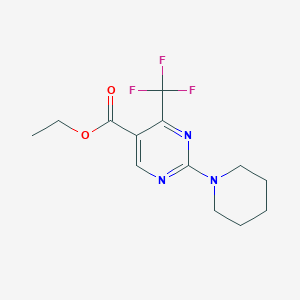
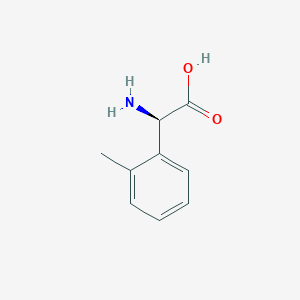
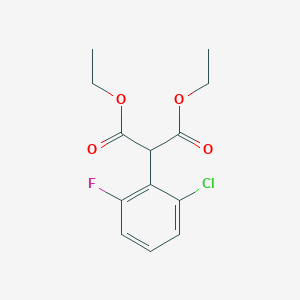
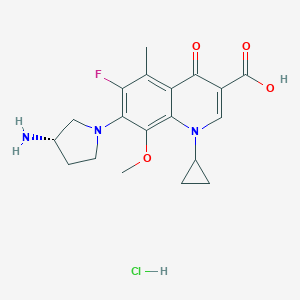

![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
